molecular formula C16H15N5O2S B2427400 Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421482-38-3

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2427400
CAS RN: 1421482-38-3
M. Wt: 341.39
InChI Key: DRYVEHLPKZVQPK-UHFFFAOYSA-N
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Description

“Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential .


Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazoles involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives . This is the first example to develop boron-based hypoxia agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of benzo[c][1,2,5]thiadiazol derivatives have been a significant area of research. These molecules are synthesized through various methods and characterized using techniques such as elemental analyses, IR, NMR, and Mass spectral studies. This foundational research facilitates further exploration of their biological and pharmacological properties (Isloor, Kalluraya, & Pai, 2010).

Biological Activities

Benzo[c][1,2,5]thiadiazol derivatives exhibit a wide spectrum of biological activities. They have been identified as new anti-mycobacterial chemotypes, with several compounds showing potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This highlights their potential as therapeutic agents in combating tuberculosis (Pancholia et al., 2016). Additionally, these compounds have been evaluated for antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Anticancer Activity

The exploration of benzo[c][1,2,5]thiadiazol derivatives extends to their antiproliferative and anticancer activities. Research has demonstrated the potential of these compounds in inducing cytotoxicity in cancer cell lines, such as HepG-2 (human liver hepatocellular carcinoma), highlighting their promise as anticancer drug candidates (Xu et al., 2017). Another study reported the synthesis of novel thiophene containing 1,3-diarylpyrazole derivatives, which exhibited significant growth inhibitory effects on cancer cells, indicating their potential in cancer therapy (Inceler, Yılmaz, & Baytas, 2013).

Semiconducting Polymers and Electrochromic Applications

The benzo[c][1,2,5]thiadiazol derivatives have also been implemented in the creation of organic semiconductors for various applications, including transistors, solar cells, photodetectors, and thermoelectrics. This research underscores the versatility of these compounds in electronic and optical applications (Chen et al., 2016).

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-16(11-1-2-13-14(9-11)20-24-19-13)21-7-3-12(4-8-21)23-15-10-17-5-6-18-15/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYVEHLPKZVQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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